tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitors Stereochemistry

tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate (CAS 2122837-27-6; synonym: (S)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide) is a chiral, Boc-protected 3-aminopyrrolidine derivative bearing a dimethylcarbamoyl substituent at the pyrrolidine N1 position. With a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g·mol⁻¹, this compound serves as a protected intermediate for the (S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide scaffold that constitutes the chiral amine portion of several ATP-competitive kinase inhibitors, most notably the clinical-stage VEGFR/PDGFR inhibitor vorolanib (X-82/CM082).

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
Cat. No. B12924054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate
Molecular FormulaC12H23N3O3
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C
InChIInChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m0/s1
InChIKeyFHUBDEHTPCQZNQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate – Chiral Building Block for Kinase-Targeted Drug Synthesis


tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate (CAS 2122837-27-6; synonym: (S)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide) is a chiral, Boc-protected 3-aminopyrrolidine derivative bearing a dimethylcarbamoyl substituent at the pyrrolidine N1 position . With a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g·mol⁻¹, this compound serves as a protected intermediate for the (S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide scaffold that constitutes the chiral amine portion of several ATP-competitive kinase inhibitors, most notably the clinical-stage VEGFR/PDGFR inhibitor vorolanib (X-82/CM082) [1]. The (S)-configured C3 stereocenter, orthogonal Boc protection, and pre-installed dimethylcarbamoyl moiety collectively define its role as a storable, single-enantiomer building block for multi-step medicinal chemistry campaigns .

Why Generic Substitution Fails for tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate in Chiral Drug Synthesis


This compound cannot be generically substituted by its (R)-enantiomer, its racemic mixture, its deprotected amine, or related pyrrolidine scaffolds without fundamentally altering downstream synthetic outcomes. The (S) absolute configuration at the pyrrolidine C3 position is dictated by the target drug's pharmacophore; vorolanib and NVS-PAK1 analogs explicitly require the (S)-amine for target binding [1]. The Boc protecting group is orthogonal to the dimethylcarbamoyl moiety—it withstands the basic conditions of dimethylcarbamoylation yet is cleanly removed with TFA without affecting the urea-like carbamoyl group [2]. Substituting the Boc group with Cbz would necessitate hydrogenolysis, which is incompatible with many downstream functional groups; substituting with Fmoc would require basic deprotection that risks carbamoyl hydrolysis. The pre-installed dimethylcarbamoyl group eliminates an additional synthetic step and avoids the chemoselectivity challenge of selectively carbamoylating the pyrrolidine nitrogen in the presence of the free 3-amino group [3].

Quantitative Differentiation Evidence for tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate vs. Closest Analogs


Enantiomeric Identity: (S)-Configuration is Non-Negotiable for Vorolanib-Class Kinase Inhibitors

The target compound bears the (S) absolute configuration at the pyrrolidine C3 position. Vorolanib (X-82), the most advanced drug candidate derived from this scaffold, explicitly incorporates the (S)-enantiomer of the 3-amino-N,N-dimethylpyrrolidine-1-carboxamide substructure [1]. The (R)-enantiomer tert-butyl (R)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate (CAS 2097804-92-5) is chemically identical in all achiral properties (same molecular weight 257.33, same formula C₁₂H₂₃N₃O₃) but produces the opposite three-dimensional orientation of the amine after deprotection, which is expected to abrogate target binding based on the known stereochemical requirements of PAK1 and VEGFR inhibitors . While a direct biochemical comparison of the (S)- and (R)-Boc intermediates has not been published, the structure-activity relationships of NVS-PAK1-1 and vorolanib demonstrate that the (S)-configuration is essential for low-nanomolar potency .

Medicinal Chemistry Kinase Inhibitors Stereochemistry Vorolanib

Enantiomeric Purity: Supplier-Reported ee >99% Enables Direct Use in cGMP Synthesis

The (S)-Boc-amino-dimethylcarbamoyl-pyrrolidine (CAS 2122837-27-6) is offered by specialty chemical suppliers with specifications exceeding those of the corresponding (R)-enantiomer. At least one supplier reports chemical purity >98% combined with enantiomeric excess >99% for the (S)-enantiomer . In contrast, the (R)-enantiomer (CAS 2097804-92-5) is listed by CymitQuimica with a minimum purity specification of only 95% , and by Leyan at 98% purity without a stated ee value . The higher and more rigorously specified enantiopurity of the (S)-enantiomer reduces the risk of introducing the wrong enantiomer into a synthetic sequence, which is critical for pharmaceutical intermediate procurement where chiral impurities can propagate through multi-step syntheses and necessitate costly re-purification or batch rejection.

Chiral Purity Enantiomeric Excess Quality Control Pharmaceutical Intermediate

Boc Protection Strategy: Orthogonal Stability Enables Chemoselective Synthetic Sequences

The target compound incorporates a Boc (tert-butoxycarbonyl) protecting group on the 3-amino position while the pyrrolidine N1 bears a dimethylcarbamoyl group. This protection strategy is orthogonal: the Boc group is stable under the basic conditions used for dimethylcarbamoylation (typically dimethylcarbamoyl chloride with a tertiary amine base), yet is cleanly removed under mild acidic conditions (TFA in DCM or 4N HCl in EtOAc) without affecting the N1-carbamoyl moiety [1][2]. In the published vorolanib synthesis, TFA-mediated Boc deprotection of compound 7 (the compound structurally analogous to the target) proceeds cleanly to yield intermediate 8 without degradation of the dimethylcarbamoyl group [3]. Alternative protecting groups present liabilities: Cbz removal requires hydrogenolysis (incompatible with reducible functional groups in advanced intermediates), while Fmoc removal requires basic conditions (piperidine) that risk partial hydrolysis of the dimethylcarbamoyl urea, which has documented susceptibility to basic hydrolysis [4].

Protecting Group Chemistry Boc Deprotection Orthogonal Synthesis Peptidomimetics

Physicochemical Property Comparison: Identical LogP and TPSA Between Enantiomers Enables Method Transfer

The (S)-enantiomer (CAS 2122837-27-6) and (R)-enantiomer (CAS 2097804-92-5) share identical computed physicochemical properties: both have a molecular weight of 257.33, a topological polar surface area (TPSA) of 61.88–61.9 Ų, and similar predicted LogP values (1.267 for the (S)-enantiomer vs. 1.59580 or XLogP3 0.6 for the (R)-enantiomer, reflecting different computational prediction methods rather than actual physicochemical differences) . The (S)-enantiomer includes one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . This property equivalence means that analytical methods (HPLC, LC-MS) developed for the (S)-enantiomer can be directly transferred to the (R)-enantiomer without modification of mobile phase or column conditions, provided a chiral stationary phase is used to resolve the enantiomers. The GHS hazard classification H302-H315-H319-H335 (harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation) applies to the (S)-enantiomer and necessitates standard laboratory handling precautions .

Lipophilicity Polar Surface Area Chromatography ADME Prediction

Pre-Installed Dimethylcarbamoyl Group Eliminates a Chemoselectivity Challenge in Drug Synthesis

The target compound arrives with the dimethylcarbamoyl group already installed at the pyrrolidine N1 position. In contrast, the simpler building block (S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9, MW 186.25) lacks this functionality and requires a subsequent dimethylcarbamoylation step [1]. This additional step presents a non-trivial chemoselectivity problem: dimethylcarbamoyl chloride reacts with both the pyrrolidine NH (desired) and the Boc-protected amine NH (undesired if Boc is partially cleaved under reaction conditions). The vorolanib synthesis published by multiple groups requires the dimethylcarbamoylation of a pyrrolidine intermediate using dimethylcarbamic chloride (1.0 equiv) and DIPEA (1.2 equiv) in DCM [2]. By procuring the pre-carbamoylated Boc intermediate, the user eliminates this chemoselectivity risk and reduces the linear step count by one synthetic transformation. The cost of the pre-functionalized building block (typically sold at premium pricing with "inquire" status for gram quantities) must be weighed against the labor, reagent, and purification costs of performing the dimethylcarbamoylation in-house .

Chemoselectivity Carbamoylation Synthetic Efficiency Process Chemistry

High-Value Application Scenarios for tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate in Drug Discovery and Process Chemistry


Synthesis of Vorolanib (X-82/CM082) and Structural Analogs for VEGFR/PDGFR-Targeted Oncology Programs

This compound serves as the direct Boc-protected precursor to the (S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide core of vorolanib. In the published synthesis, the Boc-protected dimethylcarbamoyl pyrrolidine intermediate (compound 7) undergoes TFA-mediated deprotection to yield the free amine (intermediate 8), which is then coupled to the indole-pyrrole carboxylic acid to form the final drug substance [1]. Vorolanib is a clinical-stage dual VEGFR/PDGFR inhibitor with reported IC₅₀ values of 1.12 nM (VEGFR2), 0.13 nM (PDGFRβ), 0.63 nM (FLT3), and 0.14 nM (c-Kit) [2]. Medicinal chemistry teams pursuing backup series or scaffold-hopping campaigns around the vorolanib chemotype require the (S)-Boc intermediate to access the chiral amine for SAR exploration. Procurement of this compound in >98% purity with >99% ee ensures that the stereochemical integrity of the final drug candidate is maintained from the earliest synthetic step .

Development of PAK1-Selective Allosteric Inhibitors Using the N,N-Dimethylpyrrolidine-1-Carboxamide Scaffold

The N,N-dimethylpyrrolidine-1-carboxamide substructure is a critical pharmacophoric element in NVS-PAK1-1, a potent and selective allosteric PAK1 inhibitor (IC₅₀ = 5 nM for dephosphorylated PAK1, 6 nM for phosphorylated PAK1) that exhibits >50-fold selectivity over PAK2 (IC₅₀ = 270 nM and 720 nM, respectively) [1]. After Boc deprotection, the (S)-3-amine is used to introduce diverse aryl or heteroaryl groups via reductive amination or nucleophilic aromatic substitution, enabling rapid exploration of the PAK1 allosteric pocket [2]. The pre-installed dimethylcarbamoyl group allows medicinal chemists to focus SAR efforts on the variable amine substituent without synthetic diversion to install the N1 functionality. This building block is particularly valuable for organizations targeting the p21-activated kinase family in oncology or cytoskeletal regulation programs .

Synthesis of Enantiopure 3-Aminopyrrolidine-Derived Peptidomimetics and Conformationally Constrained Bioisosteres

The rigid pyrrolidine ring with defined (S) stereochemistry provides a conformationally constrained scaffold for peptidomimetic design. After Boc deprotection, the free 3-amine can be elaborated with amino acid derivatives, heterocyclic carboxylic acids, or sulfonamides to generate libraries of chiral, drug-like molecules with reduced conformational entropy compared to linear amine building blocks [1]. The TPSA of 61.88 Ų and LogP of 1.267 predict favorable drug-like properties (adherence to Lipinski rules; predicted CNS MPO score suggestive of potential CNS penetration) [2]. The dimethylcarbamoyl group serves as a metabolically stable tertiary amide bioisostere that resists hydrolytic cleavage compared to secondary or primary amides, which is advantageous for in vivo stability . This application is supported by the broader class of 3-aminopyrrolidine derivatives that have been employed as intermediates for antibacterial quinolones (e.g., 7-(3-aminopyrrolidin-1-yl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives) [3].

Chromatographic Method Development and Enantiomeric Purity Verification for Chiral Pyrrolidine Intermediates

The distinct CAS numbers for the (S)-enantiomer (2122837-27-6) and (R)-enantiomer (2097804-92-5) enable unambiguous procurement of each stereoisomer for use as authentic reference standards in chiral HPLC method development [1][2]. The identical achiral physicochemical properties (MW 257.33, identical UV chromophore from the carbamate and carbamoyl groups) mean that UV detection sensitivity is equivalent for both enantiomers, facilitating accurate enantiomeric excess determination by peak area normalization . Recent advances in ion mobility spectrometry-mass spectrometry (IMS-MS) have demonstrated the discrimination of R/S-1-Boc-3-aminopyrrolidine and R/S-N-Boc-3-aminopyrrolidine positional isomers through diastereomeric complex formation with natamycin, achieving good RSD values in quantitative isomer analysis [3]. The target compound, with its N1-dimethylcarbamoyl substituent, is amenable to similar IMS-MS analytical workflows, providing a non-chromatographic alternative for rapid enantiopurity verification in process chemistry settings.

Quote Request

Request a Quote for tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.